molecular formula C15H21NO4S B2900507 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1235315-35-1

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

カタログ番号 B2900507
CAS番号: 1235315-35-1
分子量: 311.4
InChIキー: MQDPXYKHWJBRQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

作用機序

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound can induce apoptosis (cell death) in cancer cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and has minimal toxicity. This compound has also been found to have anti-inflammatory effects, which may contribute to its efficacy in cancer treatment.

実験室実験の利点と制限

One advantage of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, this compound may have limited efficacy in cancers that do not rely on BTK signaling. Another limitation is the potential for drug resistance to develop over time, which may require the development of combination therapies to overcome.

将来の方向性

Future research on N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide may focus on optimizing its pharmacokinetic properties and developing combination therapies to enhance its efficacy. Additionally, further studies may investigate the potential of this compound in other disease areas, such as autoimmune disorders and inflammatory diseases.
Conclusion
This compound is a promising small molecule inhibitor with potential in the treatment of various types of cancer. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. Future research may shed light on its potential in other disease areas and help to optimize its therapeutic value.

合成法

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of 3-(4-methoxyphenyl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amine to produce this compound.

科学的研究の応用

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide has been studied extensively for its potential as a treatment for various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and solid tumors. This compound has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

特性

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-20-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-21(18,19)11-13/h2-3,5-6,13H,4,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDPXYKHWJBRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。